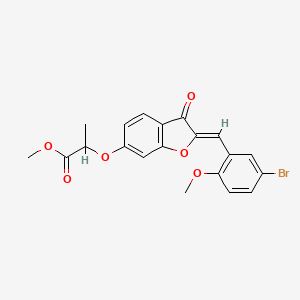

(Z)-methyl 2-((2-(5-bromo-2-methoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)propanoate

説明

(Z)-Methyl 2-((2-(5-bromo-2-methoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)propanoate (CAS: 620546-30-7) is a benzofuran-derived compound characterized by a Z-configuration double bond in its benzylidene moiety. Its molecular formula is C₂₀H₁₇BrO₆, with an average mass of 433.254 Da and a monoisotopic mass of 432.020850 Da . Key structural features include:

- A 5-bromo-2-methoxybenzylidene substituent on the benzofuran core.

- A methyl propanoate ester group at the 6-position of the benzofuran ring.

- A conjugated 3-oxo-2,3-dihydrobenzofuran system.

特性

IUPAC Name |

methyl 2-[[(2Z)-2-[(5-bromo-2-methoxyphenyl)methylidene]-3-oxo-1-benzofuran-6-yl]oxy]propanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17BrO6/c1-11(20(23)25-3)26-14-5-6-15-17(10-14)27-18(19(15)22)9-12-8-13(21)4-7-16(12)24-2/h4-11H,1-3H3/b18-9- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJNOJRCQXKCTMZ-NVMNQCDNSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)OC)OC1=CC2=C(C=C1)C(=O)C(=CC3=C(C=CC(=C3)Br)OC)O2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C(=O)OC)OC1=CC2=C(C=C1)C(=O)/C(=C/C3=C(C=CC(=C3)Br)OC)/O2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17BrO6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

433.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

(Z)-methyl 2-((2-(5-bromo-2-methoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)propanoate is a complex organic compound with potential biological activities. Its structure suggests possible interactions with various biological targets, making it a candidate for pharmacological exploration. This article reviews the existing literature on its biological activity, including its effects on cellular mechanisms, potential therapeutic applications, and relevant case studies.

Structural Overview

The compound features a benzylidene moiety, a dihydrobenzofuran core, and a propanoate ester group. The presence of bromine and methoxy substituents may enhance its biological activity through increased lipophilicity and altered electronic properties.

Antimicrobial Properties

Recent studies have indicated that compounds with similar structures exhibit significant antimicrobial activity. For instance, benzylidene derivatives have shown efficacy against various bacterial strains. The mechanism often involves disrupting bacterial cell walls or inhibiting essential metabolic pathways.

Antioxidant Activity

Compounds containing dihydrobenzofuran structures are known for their antioxidant properties. They can scavenge free radicals and reduce oxidative stress in cells, which is crucial for preventing cellular damage and associated diseases.

Anti-Melanogenic Effects

A study focusing on related compounds demonstrated that certain analogs effectively inhibited tyrosinase activity, a key enzyme in melanin production. For example, analogs with similar structural features exhibited IC50 values significantly lower than that of standard inhibitors like kojic acid, indicating strong anti-melanogenic potential .

Cytotoxicity Studies

Cytotoxicity assessments reveal that while some derivatives exhibit low toxicity at therapeutic concentrations, others may induce cell death at lower doses. For example, specific analogs were found to be non-cytotoxic at concentrations up to 20 µM in B16F10 cells, while others showed concentration-dependent cytotoxicity . This variability underscores the importance of structure-activity relationship (SAR) studies in optimizing these compounds for therapeutic use.

Case Study 1: Inhibition of Tyrosinase

In a controlled experiment using B16F10 melanoma cells, several analogs of the compound were tested for their ability to inhibit tyrosinase. Results indicated that specific modifications to the benzylidene moiety significantly enhanced inhibitory activity. The most potent analog achieved an IC50 value of 6.18 µM, demonstrating superior efficacy compared to traditional inhibitors .

Case Study 2: Antimicrobial Efficacy

Another study explored the antimicrobial properties of structurally related compounds against Staphylococcus aureus and Escherichia coli. The results suggested that the presence of bromine in the structure contributed to increased antimicrobial activity, likely due to enhanced membrane permeability .

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | C21H22BrO4 |

| Molecular Weight | 426.31 g/mol |

| Melting Point | Not available |

| Solubility | Soluble in DMSO |

| IC50 (Tyrosinase Inhibition) | 6.18 µM |

| Cytotoxicity (B16F10 Cells) | Non-cytotoxic at ≤20 µM |

類似化合物との比較

The target compound shares structural similarities with several analogs, differing primarily in substituents on the benzylidene ring and ester groups. Below is a detailed comparison:

Structural and Molecular Differences

Implications of Substituent Variations

Bromo vs. Fluoro vs. Methoxy Groups

- Bromine (Target Compound): Introduces significant steric bulk and polarizability, which may enhance halogen bonding interactions with biological targets.

- Methoxy (3-Methoxy Propanoate Analog): The electron-donating methoxy group at the 3-position may stabilize the benzylidene ring through resonance, while the absence of bromine reduces molecular weight and lipophilicity .

Ester Group Differences

- Propanoate (3-Methoxy Analog): The free carboxylic acid (after ester hydrolysis) could improve water solubility but may reduce oral bioavailability due to ionization at physiological pH .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。